tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate
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Overview
Description
tert-Butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate typically involves the reaction of tert-butyl 4-aminobenzoate with 4-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis .
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antifungal agents, and anticancer compounds .
Medicine: The compound’s derivatives are explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
Industry: In the materials science industry, triazole derivatives are used in the development of corrosion inhibitors and as stabilizers in polymers .
Mechanism of Action
The mechanism of action of tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the compound can interact with biological membranes, altering their properties and functions .
Comparison with Similar Compounds
- tert-Butyl [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylcarbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- trans-1-tert-butyl-4-methylcyclohexane
Uniqueness: tert-Butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)12-13(19)18(17-16-12)9-10-5-7-11(21-4)8-6-10/h5-8,17H,9H2,1-4H3 |
InChI Key |
CETYPZXNSQVLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNN(C1=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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